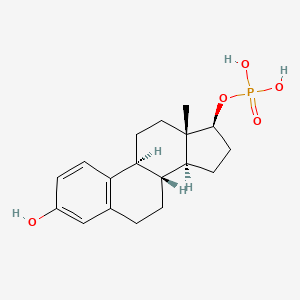

Estradiol phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4995-43-1 |

|---|---|

Molecular Formula |

C18H25O5P |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 |

InChI Key |

BBWXLCKRYRQQPL-ZBRFXRBCSA-N |

SMILES |

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O |

Other CAS No. |

34828-67-6 4995-43-1 |

Synonyms |

estradiol phosphate polymer Estradurin Estradurine polyestradiol phosphate |

Origin of Product |

United States |

Ii. Biotransformation and Enzymatic Hydrolysis of Estradiol Phosphate

Enzymatic Dephosphorylation Mechanisms

The activation of estradiol (B170435) phosphate (B84403) into estradiol is primarily mediated by enzymatic dephosphorylation. This process is integral to the prodrug's mechanism of action, allowing for the controlled release of the active hormone.

Role of Phosphatase Enzymes in Prodrug Activation

Phosphatase enzymes play a critical role in the activation of estradiol phosphate. These enzymes are responsible for the rapid hydrolysis of the phosphate ester, converting the inactive prodrug into active estradiol. wikipedia.orgmdpi.com Phosphate esters, in general, are commonly utilized in prodrug development due to their susceptibility to cleavage by various plasma enzymes. mdpi.com For instance, alkaline phosphatase enzymes are known to facilitate the complete hydrolysis of phosphate prodrugs, enabling them to exert their pharmacological effects. mdpi.com Beyond prodrug activation, phosphatases also have broader implications in estrogen signaling; for example, specific tyrosine phosphatases can dephosphorylate the estrogen receptor, influencing its estradiol binding capacity. oup.comoup.com

Tissue-Specific Phosphatase Activity and Hydrolysis Rates in Preclinical Models

The activity and distribution of phosphatase enzymes can vary significantly across different tissues, influencing the hydrolysis rates of prodrugs. For instance, alkaline phosphatase (ALP) activity has been observed in bone marrow-derived mesenchymal stem cells (BMSCs) and adipose-derived stromal/stem cells (ASCs), and this activity can be modulated by estradiol itself. mdpi.comnih.govresearchgate.net Tissue-nonspecific alkaline phosphatase (TNSALP) is widely distributed in organs such as the liver, bone, and kidney, and its expression is notable in juvenile cells and certain somatic stem cells. mdpi.com Preclinical studies involving other estradiol ester prodrugs, such as 3-DMABE HCl and 17-DMABE HCl, have demonstrated that while hydrolysis is rapid in rat plasma, it is considerably slower in rat brain homogenate. researchgate.net This highlights the principle of tissue-specific differences in enzymatic activity and hydrolysis rates, which can impact the local concentration and availability of the active drug. The phosphorylation and dephosphorylation processes are known to rapidly modulate estrogen concentrations in various tissues, with the underlying mechanisms being tissue-dependent. frontiersin.org

Table 1: Representative Hydrolysis Half-Lives of Estradiol Ester Prodrugs in Rat Biological Fluids

| Prodrug (Estradiol Ester) | Rat Plasma Half-Life (minutes) | Rat Brain Homogenate Half-Life (minutes) |

| 3-DMABE HCl | Rapid | 1.16 |

| 17-DMABE HCl | Rapid | 2.28 |

| Source: Adapted from researchgate.net |

Comparative Hydrolysis Kinetics Across Species in Research Models

Variations in prodrug bioavailability and efficacy across different species are often attributed to species-specific differences in the expression and activity of phosphatase enzymes. While specific comparative hydrolysis kinetics for this compound across a broad range of species are not extensively detailed, the general principle of interspecies variability in metabolic enzyme activity is well-established. For example, studies on estradiol 17-glucuronidation kinetics have revealed significant species and tissue differences between humans and rodents (rats and mice) in liver, small intestine, and kidney microsomes. jst.go.jp This underscores the importance of considering species-specific enzymatic profiles when evaluating the biotransformation of prodrugs like this compound in research models.

Metabolic Pathways of Estradiol (Post-Dephosphorylation)

Once this compound undergoes dephosphorylation to yield estradiol, the newly formed active hormone is subjected to further metabolic transformations, primarily in the liver, to facilitate its inactivation and excretion. pharmgkb.orgwikipedia.org

Glucuronidation Pathways of Estradiol and its Metabolites

Glucuronidation is a major phase II metabolic pathway for estradiol and its metabolites, catalyzed by a superfamily of microsomal UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.orgoup.com This conjugation process involves the attachment of glucuronic acid to the estrogen molecule, which significantly increases its water solubility, thereby promoting its excretion via urine and bile. jst.go.jpoup.comhmdb.ca Estradiol 17β-D-glucuronide is a prominent conjugated metabolite formed in the liver through the action of UGTs. hmdb.cawikipedia.org Multiple UGT isoforms, including UGT1A1, 1A3, 1A4, 1A8, 1A9, and 1A10, have been identified as catalysts for the glucuronidation of estrone (B1671321) and/or 17β-estradiol. oup.com While glucuronidation can occur at both the 3 and 17β hydroxyl groups of steroidal hormones, the 17β position is generally considered the predominant site for 17β-estradiol. oup.com Notably, estradiol glucuronides can be deconjugated back to free estradiol by β-glucuronidase in certain tissues, such as the mammary gland, creating a circulating reservoir of the hormone. wikipedia.org Oral administration of estradiol leads to extensive first-pass metabolism, resulting in a substantial proportion of the administered dose being absorbed as glucuronide conjugates. wikipedia.orgwikipedia.orgresearchgate.net

Table 2: Key UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Estradiol Glucuronidation

| UGT Isoform | Substrates Catalyzed (Examples) | Primary Location |

| UGT1A1 | Estrone, 17β-Estradiol | Liver, Intestine |

| UGT1A3 | Estrone, 17β-Estradiol | Liver |

| UGT1A4 | Estrone, 17β-Estradiol | Liver |

| UGT1A8 | Estrone, 17β-Estradiol | Intestine |

| UGT1A9 | Estrone, 17β-Estradiol | Liver, Kidney |

| UGT1A10 | Estrone, 17β-Estradiol | Intestine |

| Source: Adapted from jst.go.jpoup.com |

Sulfation Pathways and Steroid Sulfotransferase Activity

Sulfation represents another crucial phase II metabolic pathway for estradiol and its metabolites, primarily leading to their inactivation. pharmgkb.orgwikipedia.orgmdpi.com This process is catalyzed by a group of cytosolic enzymes known as sulfotransferases (SULTs). mdpi.com Among these, SULT1E1, also referred to as estrogen sulfotransferase, is particularly significant due to its high affinity for estradiol and estrone. mdpi.comuniprot.orgfrontiersin.org SULT1E1 catalyzes the sulfation of estrogens, typically at the 3-hydroxyl position, utilizing 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate (B86663) donor. mdpi.comuniprot.orgwikipedia.org The resulting sulfated estrogens, such as estrone sulfate, are generally considered inactive and can serve as a storage form of estrogens in various organs. mdpi.comnih.gov Conversely, steroid sulfatase (STS) enzymes facilitate the reverse reaction, desulfating estrone sulfate and dehydroepiandrosterone (B1670201) sulfate back into their active, unconjugated forms. pharmgkb.orgwikipedia.orgwikipedia.orgnih.govportlandpress.com SULT enzymes are broadly expressed throughout the body, including the liver, gastrointestinal tract, lungs, kidneys, and reproductive tissues. portlandpress.com

Table 3: Key Sulfotransferase (SULT) Isoforms Involved in Estradiol Sulfation

| SULT Isoform | Substrates Catalyzed (Examples) | Function in Estrogen Metabolism |

| SULT1E1 | Estradiol, Estrone | High-affinity inactivation of estrogens mdpi.comuniprot.orgfrontiersin.org |

| SULT1A1 | Estradiol, Estrone (lower efficiency) | Contributes to estrogen sulfation portlandpress.com |

| SULT2A1 | Dehydroepiandrosterone (DHEA) | Sulfation of androgen precursors nih.gov |

| Source: Adapted from mdpi.comuniprot.orgfrontiersin.orgnih.govportlandpress.com |

Iii. Molecular and Cellular Mechanisms of Estradiol Derived from Estradiol Phosphate

Intracellular Signaling Cascades Affected by Estradiol (B170435)

Akt Pathway Activation and Downstream Effects

Estradiol (E2) plays a significant role in activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial cascade involved in cell proliferation, survival, and metabolism. uniovi.esfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netnih.govoup.complos.org This activation is observed across various cell types, including human breast cancer cells (e.g., MCF-7 cells) and hippocampal neurons. uniovi.esfrontiersin.orgfrontiersin.orgresearchgate.netnih.govoup.complos.org

The activation of Akt by estradiol often occurs rapidly and can be dependent on estrogen receptor alpha (ERα), even involving membrane-associated forms of ERα. uniovi.esresearchgate.netnih.govoup.commdpi.com For instance, in MCF-7 breast cancer cells, both estradiol (E2) and its membrane-impermeable form (E2BSA) significantly increase the phosphorylation of Akt at Ser473, an effect that is blocked by the estrogen receptor antagonist ICI 182780, indicating ERα-dependence. uniovi.es This activation is also sensitive to PI3K inhibitors like LY294002, confirming its PI3K-dependent nature. uniovi.es

In neurodegenerative conditions, estradiol treatment has been shown to reverse the downregulation of Akt phosphorylation (pAkt) induced by perinatal asphyxia, highlighting its neuroprotective role through this pathway. frontiersin.org The PI3K/Akt pathway's activation by estradiol can lead to enhanced cell proliferation and survival, contributing to tumor growth in hormone receptor-positive breast cancers. researchgate.netnih.govplos.org

Table 1: Estradiol's Impact on Akt Pathway Activation

| Cell Type/Condition | Estradiol Effect on Akt Phosphorylation (Ser473) | ER-Dependence | Inhibitor Sensitivity | Key Downstream Effects | Reference |

| MCF-7 Breast Cancer Cells | Significant increase | ERα-dependent | Blocked by LY294002, ICI 182780 | Increased glucose uptake, GLUT4 translocation | uniovi.esoup.com |

| Hippocampal Neurons (Perinatal Asphyxia) | Reverses downregulation | Implied ERα interaction with IGF-1R signaling | - | Neuroprotection, neuronal plasticity | frontiersin.org |

| Endometrial Cancer Cells (Ishikawa) | Rapid activation (maximal at 30 min) | ER-dependent | Blocked by LY294002, ICI 182780 | - | researchgate.net |

| Endometrial Cancer Cells (HEC-1A) | Rapid activation (maximal at 15 min) | ER-independent (poor ER expression) | Blocked by LY294002 | - | researchgate.net |

| Luminal Epithelial Cells (Rat Uterus) | Rapid activation | ESR1-mediated (membrane form) | Blocked by ICI 182780 | Increased Vegfa gene expression, microvascular permeability | oup.com |

| Breast Cancer Cells (ERα-positive) | Activates Akt phosphorylation | ERα-ΔNp63-integrin β4 signaling pathway | - | Enhanced cell viability and motility | plos.org |

PI3K/Akt-Dependent Glucose Transporter Translocation

A significant downstream effect of estradiol's activation of the PI3K/Akt pathway is the modulation of glucose uptake through the translocation of glucose transporters to the plasma membrane. uniovi.esmdpi.comoup.comresearchgate.netresearchgate.netnih.gov Specifically, 17β-estradiol (E2) enhances glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. uniovi.esoup.comnih.gov This mechanism has been demonstrated in MCF-7 human breast cancer cells, where both E2 and E2BSA (membrane-impermeable E2) lead to an ERα-dependent activation of the PI3K/Akt signaling pathway, resulting in increased GLUT4 presence at the cell surface. uniovi.esoup.com

The dependence of GLUT4 translocation on PI3K signaling is further supported by its inhibition by PI3K inhibitors. uniovi.esoup.comresearchgate.net While GLUT1 is often the main glucose transporter in mammary gland and many tumor types, estradiol's impact on GLUT4 translocation highlights its role in acute glucose metabolism, which can be crucial for the energy demands of rapidly proliferating cells. uniovi.esoup.com In adipocytes, estradiol can induce ESR1 translocation from the nucleus to the plasma membrane, which then activates the PI3K/Akt pathway, a key step for mobilizing GLUT4 storage vesicles and increasing cellular glucose uptake. mdpi.com

Phospholipase C (PLC)-Phosphoinositide Hydrolysis Modulation

While estradiol is known to rapidly activate various intracellular signaling cascades, including G proteins and protein kinase pathways, direct detailed research findings specifically linking estradiol to the modulation of Phospholipase C (PLC)-phosphoinositide hydrolysis within the provided search results are limited. conicet.gov.ar However, the broad influence of estradiol on rapid, non-genomic signaling pathways suggests potential indirect or context-dependent effects on PLC, as it is a common mediator in many G protein-coupled receptor (GPCR) and tyrosine kinase signaling pathways.

Regulation of MAPK/ERK Signaling Pathways

Estradiol is a known activator of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. frontiersin.orgnih.govfrontiersin.orgspandidos-publications.com This pathway is crucial for various cellular processes, including cell growth, differentiation, and survival. nih.gov In hippocampal neurons, the neuritogenic actions of estradiol are mediated, in part, by the activation of the MAPK cascade. frontiersin.org Estradiol-induced mTOR phosphorylation in hippocampal slices is preceded by rapid and transient activation of ERK. frontiersin.org

The activation of MAPK/ERK by estradiol can occur through non-genomic mechanisms, potentially involving membrane estrogen receptors. nih.govspandidos-publications.com In breast cancer cells, activation of this cascade can contribute to tumor growth and progression. nih.gov Furthermore, in human umbilical vein endothelial cells (HUVECs), estradiol significantly regulates various canonical pathways, including integrin signaling and axonal guidance signaling, with MAPK/ERK being a central mediator in many cellular responses to estradiol. plos.org

Notch, Actin Cytoskeleton, Axonal Guidance, and Integrin Signaling Modulation

Estradiol exerts diverse modulatory effects on several critical cellular signaling pathways, including Notch, actin cytoskeleton dynamics, axonal guidance, and integrin signaling.

Notch Signaling: Estradiol interacts with the Notch signaling pathway, a master developmental regulator involved in neurogenesis, gliogenesis, and neurite development. frontiersin.orgcore.ac.uk In hippocampal neurons, estradiol can downregulate Hes genes and upregulate Ngn3, thereby promoting dendritogenesis. frontiersin.orgcore.ac.uk This interaction can involve the putative membrane receptor G protein-coupled receptor 30 (GPR30). frontiersin.orgcore.ac.uk Cross-talk between estradiol and Notch signaling has also been observed in breast cancer cells and endothelial cells, where estradiol can upregulate Notch1 and its ligand Jagged1, influencing processes like angiogenesis. spandidos-publications.comcore.ac.ukoup.com In Sertoli cells, estradiol, acting through estrogen receptor 2, enhances Notch1 activation and the expression of the Hes1 effector gene, while estrogen receptor 1 reduces Hey1 expression. nih.gov

Actin Cytoskeleton: Estradiol rapidly modulates the actin cytoskeleton, influencing cell morphology, motility, and the formation of dendritic spines. frontiersin.orgconicet.gov.arplos.orgnih.govoup.comoup.com This involves the rapid, extranuclear signaling of estrogen receptor alpha (ERα) to G proteins, leading to the recruitment of pathways such as RhoA/Rho-associated kinase (ROCK) and Rac/p21-activated kinase (PAK). frontiersin.orgconicet.gov.aroup.comoup.com For instance, estradiol induces actin polymerization and dendritic spine formation in cortical neurons through the activation of a Gαi-Gβ/c-Src/Rac1/Cdk5/WAVE1 cascade and a parallel Gα13/RhoA/ROCK-2/moesin cascade. oup.com Changes in actin dynamics induced by estradiol can lead to altered cell shape and the formation of membrane protrusions. nih.gov

Axonal Guidance: Estradiol has been identified as a regulator of axonal guidance signaling pathways. plos.org This suggests a role for estradiol in neuronal development and connectivity.

Integrin Signaling: Estradiol influences integrin expression and function, which are crucial for cell adhesion, migration, and interaction with the extracellular matrix. plos.orgplos.orgnih.govconfex.comnih.gov Estradiol has been shown to enhance the adhesion of endothelial cells to extracellular matrix proteins like laminin-1 and fibronectin, by increasing the mRNA and surface expression of integrins such as β1, α5, and α6. nih.gov This enhancement also extends to integrin-mediated signaling, evidenced by increased tyrosine-phosphorylation of focal adhesion kinase (FAK). nih.gov Conversely, in some contexts, estradiol can suppress integrin signaling, for example, reducing integrin (α4, αx, β1, and β2) expression in macrophages, which can contribute to protection against inflammation and fibrosis. confex.comnih.gov Estradiol can also enhance cell viability and motility in breast cancer cells by activating the ERα-ΔNp63-integrin β4 signaling pathway. plos.org

Table 2: Estradiol's Modulation of Key Signaling Pathways

| Pathway/Cellular Process | Estradiol Effect | Mechanism/Key Players | Reference |

| Notch Signaling | Downregulates Hes1, upregulates Ngn3; Enhances Notch1 activation | GPR30 (hippocampal neurons); ERα, ERβ, Notch1, Jagged1 (breast cancer, endothelial cells, Sertoli cells) | frontiersin.orgspandidos-publications.complos.orgcore.ac.ukoup.comnih.gov |

| Actin Cytoskeleton | Rapid remodeling, polymerization, dendritic spine formation | RhoA/ROCK, Rac/PAK, moesin, WAVE1, ERα, G proteins | frontiersin.orgconicet.gov.arplos.orgnih.govoup.comoup.com |

| Axonal Guidance | Regulation of signaling | - | plos.org |

| Integrin Signaling | Enhances expression/function; Suppresses in some contexts | Increased β1, α5, α6 integrin mRNA/surface expression, FAK phosphorylation (endothelial cells); Reduced α4, αx, β1, β2 integrin expression (macrophages); ERα-ΔNp63-integrin β4 (breast cancer cells) | plos.orgplos.orgnih.govconfex.comnih.gov |

Estrogen-Mediated Gene Expression and Transcriptional Regulation

17β-estradiol (E2) and its receptors, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), are fundamental regulators of gene transcription, influencing a wide array of physiological functions. oup.commdpi.comnih.govnih.govimrpress.combcm.edunih.gov The regulation of gene expression by estradiol is a complex and highly organized process that integrates the functions of numerous transcription regulators, leading to dynamic spatiotemporal alterations in chromatin state and structure. imrpress.combcm.edu

Mechanisms of Gene Transcription Modulation

Estrogen receptors mediate gene expression through both classical genomic actions and non-genomic mechanisms. oup.comnih.govnih.gov

Classical Genomic Action (ERE-dependent signaling): This involves the direct binding of ligand-activated ERs (homodimers or heterodimers of ERα and ERβ) to specific DNA sequences known as estrogen response elements (EREs) located in the promoters or enhancer regions of target genes. oup.commdpi.comnih.govimrpress.commdpi.com This binding leads to the recruitment of coactivator proteins and components of the RNA polymerase II transcription initiation complex, thereby enhancing transcription. oup.comnih.govbcm.edu Variations in the ERE sequence can impact the affinity of ER-ERE binding and E2-induced transcriptional activity. nih.gov

Non-Genomic Actions and Tethering (ERE-independent signaling): ERs can also regulate gene expression indirectly through protein-protein interactions (tethering) with other DNA-bound transcription factors, such as Activator Protein 1 (AP-1), Specificity Protein 1 (Sp1), and Nuclear Factor-kappa B (NF-κB). oup.comimrpress.comnih.govmdpi.com In these cases, ER does not directly bind to DNA but modulates the function of these transcription factors, often stabilizing their DNA binding or recruiting coactivators to the complex. oup.comnih.govimrpress.comnih.gov This pathway is influenced by the receptor subtype, the nature of the ER ligand, and the cellular context. imrpress.com

Epigenetic Modifications: Beyond direct DNA binding and protein-protein interactions, estradiol also regulates gene transcription via the modification of epigenetic marks on DNA and histone proteins. mdpi.comnih.gov Liganded estrogen receptors can influence DNA methylation at promoter or enhancer regions, acting as important regulators of both passive and active DNA demethylation. mdpi.comnih.gov ERs cooperate with various histone modifying enzymes and chromatin remodeling complexes to alter gene transcription. mdpi.comnih.gov For example, liganded ERα can recruit histone deacetylase 1 (HDAC1) and polycomb repressive complex 2 (PRC2), leading to histone deacetylation and subsequent methylation of histone 3 lysine (B10760008) 27 (H3K27), which can then be recognized by DNA methyltransferase 3b (DNMT3b) to methylate CpG islands, ultimately blocking gene transcription. mdpi.com

Table 3: Mechanisms of Estradiol-Mediated Gene Transcription Modulation

| Mechanism | Description | Key Players/Elements | Outcome | Reference |

| Classical Genomic Action (ERE-dependent) | Direct binding of liganded ERs to specific DNA sequences. | Estradiol, ERα, ERβ, Estrogen Response Elements (EREs), coactivators, RNA polymerase II complex | Enhanced or repressed gene transcription | oup.commdpi.comnih.govimrpress.commdpi.com |

| Tethering (ERE-independent) | Indirect regulation via protein-protein interactions with other DNA-bound transcription factors. | ERs, AP-1, Sp1, NF-κB, co-regulatory proteins | Modulation of target gene expression | oup.comimrpress.comnih.govmdpi.com |

| Epigenetic Modifications | Alteration of DNA and histone epigenetic marks. | ERs, DNA methyltransferases (DNMTs), histone modifying enzymes (e.g., HDAC1, EZH2), chromatin remodeling complexes | Promotion or repression of gene transcription through changes in chromatin accessibility | mdpi.comnih.gov |

Identification of Estrogen-Responsive Genes in Model Systems

The identification of estrogen-responsive genes is crucial for understanding the molecular mechanisms of estradiol action. oup.com High-throughput technologies, such as DNA microarrays and RNA sequencing (RNA-seq), have been instrumental in defining the global gene expression changes induced by estradiol in various model systems, particularly in estrogen receptor-containing breast cancer cells like MCF-7. oup.comoup.commdpi.comnih.govnih.gov

Studies in MCF-7 breast cancer cells have identified a significant number of genes whose expression is altered by estradiol. For instance, more than 1000 genes have been identified as estrogen-responsive, showing at least a two-fold change in expression after estradiol treatment. nih.gov These include both prototypic estrogen-responsive genes and novel ones. nih.gov

Examples of Estrogen-Responsive Genes in Breast Cancer Cell Lines:

| Gene Name (Symbol) | Function/Role | Model System | Reference |

| Trefoil Factor 1 (TFF1/pS2) | Involved in cell proliferation and survival | MCF-7 cells | nih.govbioscientifica.comoup.com |

| Progesterone (B1679170) Receptor (PGR) | Nuclear hormone receptor, key in reproductive tissues | MCF-7 cells | nih.govnih.gov |

| Cyclin D1 (CCND1) | Cell cycle progression | Breast cancer cells | nih.govnih.gov |

| c-Myc (MYC) | Cell proliferation, oncogene | Breast cancer cells | nih.govnih.gov |

| Growth Regulation Estrogen Receptor Binding 1 (GREB1) | Estrogen-regulated growth factor | Breast cancer cells | nih.govnih.gov |

| Nuclear Receptor Interacting Protein 1 (NRIP1) | Coregulator | MCF-7 cells | nih.govoup.com |

| WNT1 Inducible Signaling Pathway Protein 2 (WISP2) | Cell proliferation | MCF-7 cells | oup.com |

| CDC2, CDC6 | Cell cycle progression | Breast cancer cells | oup.com |

| Thymidine Kinase 1 | Cell proliferation | Breast cancer cells | oup.com |

| Topoisomerase 2A | Cell proliferation | Breast cancer cells | oup.com |

| Transforming Growth Factor Beta 3 (TGFβ3) | Inhibitory factor of cell cycle progression | Breast cancer cells | oup.com |

| Cyclin Dependent Kinase Inhibitor 1A (CDKN1A) | Inhibitory factor of cell cycle progression | Breast cancer cells | oup.commdpi.com |

| FOS | Hub gene in ERα positive breast cancer | Breast cancer cells | mdpi.com |

| SP1 | Hub gene in ERα positive breast cancer | Breast cancer cells | mdpi.com |

| Vinculin (VCL) | Metastasis | Breast cancer cells | mdpi.com |

| Tumor Necrosis Factor Receptor Superfamily Member 12A (TNFRSF12A) | Metastasis | Breast cancer cells | mdpi.com |

| JUNB | EMT (epithelial-mesenchymal transition) | Breast cancer cells | mdpi.com |

| ID3 | EMT (epithelial-mesenchymal transition) | Breast cancer cells | mdpi.com |

| RAB17 | Cell growth and migration | MCF-7 cells | nih.gov |

| TPD52L1 | Cell growth and migration | MCF-7 cells | nih.gov |

| EIF3A | Cell growth and migration | MCF-7 cells | nih.gov |

| Estrogen-responsive finger protein (Efp) | Often observed in breast tumors | MCF-7 cells | nih.gov |

| Cytochrome c oxidase subunit VIIa-related polypeptide (COX7RP) | Estrogen-inducible | nih.gov | |

| Estrogen receptor-binding fragment-associated antigen 9 (EBAG9) | Estrogen-inducible | nih.gov | |

| GATA3 | Luminal cell maintenance, co-regulated with ERα | Breast cancer cells | nih.govoup.comaacrjournals.org |

Studies have shown that a conserved core set of ER-regulated genes appears to be sufficient to induce ER effects in breast cancer cells. nih.gov The cis-regulatory regions of these target genes often show an enrichment of the estrogen response element (ERE) sequence motif. nih.gov

Coregulator Recruitment and Chromatin Remodeling

The transcriptional activity of estrogen receptors is profoundly influenced by the dynamic interaction with a diverse array of coregulator proteins, which can either enhance (coactivators) or inhibit (corepressors) ER-mediated transcription. github.ionih.govnih.govbioscientifica.com These coregulators play a pivotal role in modifying chromatin structure and recruiting the basal transcriptional machinery. nih.govoup.comoup.combroadinstitute.org

Key Mechanisms:

Coactivator Recruitment: Upon estradiol binding, ERs undergo conformational changes that facilitate the recruitment of coactivators. researchgate.netgithub.io These coactivators, such as the p160 class (SRC-1, SRC-2/GRIP1, SRC-3/AIB1), function as scaffold proteins to recruit other crucial components. nih.govoup.combiologists.combioscientifica.com Many coactivators possess intrinsic histone acetyltransferase (HAT) activity or recruit HATs like p300/CBP and CARM1 (Coactivator-Associated Arginine Methyltransferase 1). mdpi.comnih.govnih.govoup.comnih.gov Histone acetylation, particularly on lysine residues (e.g., H3K27ac), generally leads to a more open chromatin conformation, making the DNA more accessible for transcription. mdpi.comnih.govbiologists.compnas.orgpnas.org This process involves the placement of acetyl groups on histone proteins, which is typically considered a transcription activation signal. mdpi.com

Corepressor Recruitment: In contrast, corepressors, such as nuclear receptor corepressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT), recruit histone deacetylases (HDACs) to the target gene chromatin. github.ionih.govbioscientifica.com HDACs remove acetyl groups from histones, leading to a more compact, closed chromatin conformation, thereby repressing target gene transcription. mdpi.comgithub.ionih.govbioscientifica.compnas.org Corepressors can also compete with coactivators for binding to the ER or interfere with ER dimerization and DNA binding. bioscientifica.com

Chromatin Remodeling Complexes: ERs also interact with ATP-dependent chromatin remodeling complexes, such as the SWI/SNF complex (e.g., BRG1 and BAF170 components), which alter nucleosome positioning and accessibility of DNA. mdpi.comoup.comoup.combroadinstitute.org This remodeling is crucial for the ability of steroid hormone receptors to activate transcription of endogenous genes. broadinstitute.org For example, the SET oncoprotein, an ATP-independent histone chaperone, is recruited with ERα to EREs and promotes the incorporation of histone variant H2A.Z, facilitating an active chromatin structure and enhancer-promoter interactions, which are essential for estrogen-induced transcription. pnas.org

Histone Modifications Beyond Acetylation: Beyond acetylation, ERs cooperate with various histone modifying enzymes to induce other epigenetic marks, including methylation and phosphorylation. mdpi.comnih.govpnas.org For instance, the liganded ER can promote DNA methylation at promoter or enhancer regions, and also regulate DNA demethylation. mdpi.com Histone methylation can be associated with both transcriptional activation and repression, depending on the specific residue and degree of methylation (e.g., H3K4 methylation for activation, H3K27 trimethylation for repression). mdpi.comnih.govbiologists.compnas.org

The recruitment of specific coregulators and the resulting chromatin modifications are often gene-specific and influenced by the particular regulatory context and chromatin architecture of each promoter or enhancer element. oup.combroadinstitute.org This intricate interplay ensures the precise and tissue-specific regulation of gene expression by estradiol. bmbreports.orggithub.io

Iv. Biological and Pharmacological Effects of Estradiol in Preclinical Research

Metabolic Reprogramming and Energy Homeostasis

Estradiol (B170435) plays a crucial role in orchestrating cellular energy metabolism, influencing key pathways that govern the production and utilization of energy. These actions are critical for maintaining cellular function and responding to physiological demands.

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. It is essential for producing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. karger.com Estradiol has been shown to modulate the PPP, thereby influencing cellular redox balance and biosynthetic capacity. mdpi.com

In certain cancer cell models with mTORC1 hyperactivation, estradiol promotes a dependency on the PPP. nih.gov This metabolic shift supports cell survival, particularly under conditions of oxidative stress. nih.gov The mechanism involves the reactivation of the protein kinase B (Akt) signaling pathway and an upregulation of the rate-limiting enzyme of the PPP. nih.gov

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the PPP, and its activity is a critical control point for the pathway's output. nih.gov Estradiol has been demonstrated to regulate G6PD at the transcriptional level. nih.gov In preclinical models of breast cancer and lymphangioleiomyomatosis (LAM), estradiol treatment leads to an increase in G6PD transcript levels. nih.govresearchgate.net This upregulation of G6PD is a key mechanism by which estradiol enhances the flux of glucose through the PPP. nih.gov

Studies using uterine tissue from ovariectomized rats have shown that estradiol administration in vivo leads to a subsequent increase in G6PD activity when the tissue is cultured in vitro. nih.govoup.com This increase is attributable to the de novo synthesis of the G6PD protein. nih.gov The induction of G6PD by estradiol appears to be a priming event, where in vivo exposure to the hormone enables the tissue to continue the synthesis of the enzyme in a culture environment. oup.com

Table 1: Effect of Estradiol on G6PD in Preclinical Models

| Model System | Effect of Estradiol | Key Findings | Reference |

|---|---|---|---|

| TSC2-deficient LAM patient-derived cells | Increased G6PD transcript levels | Estradiol increased G6PD mRNA by ~2-fold. | nih.gov |

| Xenograft tumors of Tsc2-deficient cells | Abundant G6PD expression | G6PD was abundant in tumors from estradiol-treated mice. | nih.gov |

| Uterine tissue from ovariectomized rats | Increased G6PD activity in vitro after in vivo treatment | Estradiol priming in vivo is necessary for the in vitro increase in G6PD. | nih.govoup.com |

A primary function of the PPP is the production of NADPH, which serves as a crucial cellular reductant. nih.gov NADPH is essential for regenerating reduced glutathione, a key antioxidant, and for protecting cells against damage from reactive oxygen species (ROS). nih.gov By upregulating G6PD and the PPP, estradiol enhances cellular NADPH levels. nih.gov This increased NADPH availability contributes to a reduction in cellular ROS and enhances cell survival under conditions of oxidative stress. nih.gov

Estradiol's antioxidant effects are also mediated through its influence on NADPH oxidase (NOX), a major source of ROS in various cell types. nih.govspandidos-publications.com In vascular smooth muscle cells, estradiol has been shown to diminish angiotensin II-induced free radical production. ahajournals.org Furthermore, in a rat model of doxorubicin-induced cardiotoxicity, estradiol treatment inhibited the increase in NOX2 and NOX4 expression, which are key isoforms of NADPH oxidase in the heart. spandidos-publications.com This suggests that estradiol can protect against oxidative damage by suppressing the enzymatic sources of ROS. spandidos-publications.com In contrast, some studies indicate that progesterone (B1679170) can antagonize the antioxidative effects of estrogen by increasing NADPH oxidase activity. ahajournals.org

Table 2: Estradiol's Influence on NADPH and ROS Regulation

| Cellular Context | Effect of Estradiol | Mechanism | Reference |

|---|---|---|---|

| Tsc2-deficient cells | Increased cellular NADPH, Decreased ROS | Enhanced PPP activity and G6PD upregulation. | nih.gov |

| Vascular Smooth Muscle Cells | Diminished angiotensin II-induced ROS | Inhibition of ROS production. | ahajournals.org |

| Male Rat Heart (Doxorubicin-induced cardiotoxicity) | Inhibited increase in NOX2 and NOX4 expression | Suppression of NADPH oxidase isoforms. | spandidos-publications.com |

Estradiol's influence on energy metabolism extends to the central pathways of glycolysis and oxidative phosphorylation (OXPHOS). In breast cancer cells, estradiol can reprogram metabolism based on glucose availability. nih.gov Under high glucose conditions, estradiol tends to enhance glycolysis while suppressing the activity of the tricarboxylic acid (TCA) cycle. researchgate.net Conversely, when glucose levels are low, estradiol can promote cell viability by stimulating the TCA cycle through the upregulation of pyruvate (B1213749) dehydrogenase (PDH) activity. researchgate.net

In neural tissue, estradiol has been shown to enhance the efficiency of mitochondrial energy production. nih.gov It promotes the pathway from glycolysis to pyruvate and then to acetyl-CoA, which fuels the TCA cycle and subsequent oxidative phosphorylation to generate ATP. nih.gov Studies have demonstrated that estradiol can increase the expression and activity of proteins required for oxidative phosphorylation, including subunits of Complex IV of the electron transport chain. nih.gov Similarly, in ovariectomized rats, estradiol administration can prevent the reduction in the levels of glucose transporters and increase the activity of key glycolytic enzymes like hexokinase and phosphofructokinase. nih.gov

Creatine (B1669601) kinase (CK) is a pivotal enzyme in cellular energy buffering, catalyzing the reversible transfer of a phosphate group between ATP and creatine to form phosphocreatine (B42189) (PCr). mdpi.com This system is crucial for maintaining ATP homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain. annualreviews.org

Preclinical research using 31P nuclear magnetic resonance (NMR) on immature rat uteri has shown that estradiol administration induces dynamic changes in high-energy phosphate concentrations. nih.govoup.com An initial rapid decrease in ATP and PCr levels is observed, suggesting an increase in energy utilization that temporarily outpaces production. nih.govoup.com This is followed by a recovery to baseline levels. nih.govoup.com

Furthermore, estradiol has been found to increase the flux through the creatine kinase reaction. nih.gov In the rat uterus, a 65% increase in CK flux was observed 24 hours after estradiol injection, which corresponded to the increase in the enzyme's specific activity. nih.gov This suggests that estradiol stimulates the synthesis of brain-type CK, leading to a higher concentration of the active enzyme. nih.gov In human studies, a linear correlation has been observed between circulating 17β-estradiol levels and PCr levels in the soleus muscle of young females, further supporting estradiol's role in modulating high-energy phosphate metabolism. mdpi.com

Pentose Phosphate Pathway (PPP) Modulation

Cellular Growth and Survival Mechanisms

Estradiol is a potent regulator of cellular growth and survival, exerting its effects through a variety of signaling pathways. In preclinical models of hormone-sensitive cancers, estrogens are known to promote cell proliferation and survival. oncotarget.comamegroups.org This is often mediated through the estrogen receptor alpha (ERα), which, upon ligand activation, induces the expression of genes involved in these processes. oncotarget.com

The pro-proliferative effects of estradiol can involve the activation of signaling cascades such as the cAMP, MAPK, and AKT pathways. amegroups.org For instance, estradiol can induce the rapid phosphorylation of ERK and EGFR, leading to the promotion of lung cancer cell proliferation. amegroups.org Through its genomic actions, estradiol can also increase the expression of cell cycle regulators like c-myc and Cyclin D. amegroups.org

Beyond its direct effects on tumor cells, estradiol can also influence the tumor microenvironment. oncotarget.com In models of high-grade serous ovarian cancer, increased levels of circulating estrogens accelerated the growth of ERα-negative tumors. oncotarget.com This was associated with higher rates of proliferation, angiogenesis, and an increased density of tumor-associated macrophages (TAMs), indicating that estradiol can indirectly promote tumor growth by modulating the surrounding stroma and immune cell infiltration. oncotarget.com

Estrogen-Enhanced Cell Survival Under Oxidative Stress

Preclinical studies have consistently demonstrated the neuroprotective capabilities of estradiol against oxidative stress-induced cell death. Estradiol and some of its derivatives can prevent the accumulation of intracellular peroxides, thereby protecting primary neurons and clonal hippocampal cells from degeneration. This protective antioxidant activity is primarily attributed to the hydroxyl group at the C3 position on the A ring of the steroid molecule and appears to be independent of estrogen receptor activation.

In addition to its direct antioxidant properties, estradiol enhances cell survival by modulating various cellular processes. It can act as an anti-inflammatory agent and induce DNA repair, both of which are crucial for mitigating the detrimental effects of oxidative stress. Furthermore, estradiol promotes the expression of growth factors and anti-apoptotic molecules, contributing to cell survival and reducing neurodegenerative processes. Research indicates that estradiol can attenuate the increase in intracellular peroxide induced by hydrogen peroxide and reduce lipid peroxidation caused by glutamate (B1630785).

Estrogen-Induced Cell Proliferation in Specific Cell Lines

Estradiol is a well-documented mitogen for estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7 and T47D cell lines. In these cell lines, estradiol treatment has been shown to significantly increase cell number in a dose-dependent manner. The proliferative effect of estradiol is mediated through its interaction with estrogen receptors, which leads to the activation of signaling pathways that control the cell cycle.

Estradiol stimulates the G1/S transition in the cell cycle of ER+ breast cancer cells. This is associated with an increase in the expression of cyclin D1, activation of cyclin-dependent kinases (Cdks), and phosphorylation of the retinoblastoma protein (pRb). Studies have shown that estradiol can induce the activity of Raf-1 and A-Raf kinases in ER+ cells, which are key components of signal transduction pathways involved in cell proliferation. Interestingly, while estradiol consistently stimulates proliferation in MCF-7 cells, its effect on T47D cells can vary, with some studies showing no significant growth stimulation in the absence of other growth factors.

Interactive Table: Effect of Estradiol on Cell Proliferation in ER+ Breast Cancer Cell Lines

| Cell Line | Estradiol Concentration | Observation | Reference |

| MCF-7 | Dose-dependent | Increased cell proliferation | |

| T47D | Not specified | Enhanced growth in dense collagen-I matrices | |

| MCF-7 | 10 nM | Increased cell proliferation | |

| T47D | 10 nM | Increased cell proliferation | |

| MCF-7 | 1 nM, 10 nM | Significant proliferative stimulus |

Cell Migration and Invasiveness in In Vitro Tumor Models

Estradiol has been shown to promote the migration and invasion of cancer cells in various in vitro models. In ER+ breast cancer cells, estradiol enhances motility and invasion through mechanisms that involve the remodeling of the actin cytoskeleton. This process is mediated by the rapid, extra-nuclear activation of proteins like the actin-binding protein ezrin. The signaling cascade involves the interaction of the estrogen receptor with the non-receptor tyrosine kinase c-Src, which in turn activates pathways like PI3K/Akt and RhoA/ROCK.

Furthermore, estradiol can induce an epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. In breast cancer cell lines like MCF-7, estradiol treatment has been shown to downregulate epithelial markers such as E-cadherin and occludin, while upregulating mesenchymal markers like N-cadherin and vimentin. This transition is often mediated through the activation of transcription factors like Snail. Similar effects have been observed in glioblastoma cells, where estradiol-induced EMT is mediated through estrogen receptor-α.

Interactive Table: Estradiol's Effect on Cell Migration and Invasion

| Cell Line | Estradiol Effect | Key Mediators | Reference |

| T47D | Enhanced migration and invasion | Ezrin, c-Src, PI3K/Akt, RhoA/ROCK | |

| MCF-7 | Increased migration | Upregulation of autocrine CCL2 | |

| Glioblastoma (U251, U87) | Increased migration and invasion | ER-α, Vimentin, N-cadherin | |

| MCF-7 | Enhanced migration and invasion | Piwil4 | |

| MCF-7 | Increased migration | Disruption of tight junctions (ZO-1) |

Ion Transport and Homeostasis in Cellular Systems

In preclinical studies, estradiol has been found to directly influence phosphate (Pi) transport in renal cells. Specifically, in primary cultures of rabbit renal proximal tubule cells (PTCs), estradiol-17β has been shown to stimulate Pi uptake. This stimulatory effect is observed at physiological concentrations and is mediated through estrogen receptors, as it can be prevented by the anti-estrogen tamoxifen. The mechanism underlying this increased uptake involves an increase in the maximal velocity (Vmax) of the transport system, with no significant change in the affinity (Km) for phosphate. Other estrogens, such as estriol (B74026) and estrone (B1671321), also exhibit similar stimulatory effects on Pi uptake in these cells.

Paradoxically, while estradiol can stimulate phosphate uptake in isolated renal cells, in whole-animal models, estrogen treatment leads to renal phosphate wasting (phosphaturia) and consequently, lower levels of phosphate in the blood (hypophosphatemia). This effect has been observed in both rats and mice and is independent of parathyroid hormone (PTH) levels, a major regulator of phosphate homeostasis.

The primary mechanism for this phosphaturic effect is the downregulation of specific sodium-phosphate cotransporters in the proximal tubules of the kidney. Research has shown that estrogen significantly decreases the protein abundance of NaPi-IIa and NaPi-IIc, the major transporters responsible for reabsorbing phosphate from the filtrate back into the blood. This downregulation appears to be mediated through the activation of estrogen receptor-α (ERα). Interestingly, in mice, while the protein levels of these transporters are reduced, their corresponding mRNA expression levels may remain unchanged, suggesting a post-transcriptional or translational level of regulation.

Interactive Table: Effect of Estrogen on Renal Phosphate Transporters in Animal Models

| Animal Model | Transporter | Effect of Estrogen | Key Finding | Reference |

| Ovariectomized Rats | NaPi-IIa | Downregulation (mRNA and protein) | PTH-independent effect | |

| Mice (Wild-type) | NaPi-IIa, NaPi-IIc | Downregulation (protein) | Mediated by ERα | |

| Ovariectomized Rats | NaPi-IIa | Dose-dependent decrease (protein) | Direct effect on proximal tubule | |

| Mice | NaPi-IIa, NaPi-IIc | Downregulation | Independent of Klotho/FGF23 pathway |

Neurobiological Modulations in Preclinical Models

Estradiol exerts profound modulatory effects on the central nervous system, influencing neuronal structure, function, and neurotransmission. It plays a crucial role in regulating key neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic systems. Preclinical studies in rodent models have shown that estradiol can increase the synthesis of serotonin (B10506) and dopamine (B1211576) in specific brain regions like the nucleus accumbens and striatum. It also impacts the expression and function of neurotransmitter receptors.

Beyond its effects on neurotransmitters, estradiol has been shown to promote neuroprotection and neuroregeneration. It can protect neurons from various insults, including oxidative stress and ischemia. These neuroprotective actions are mediated through a variety of mechanisms, such as reducing inflammation, decreasing excitotoxicity, and promoting synaptic plasticity. Estradiol's ability to modulate neuronal circuits and enhance synaptic connectivity in brain regions like the hippocampus contributes to its effects on cognitive functions such as learning and memory.

Estrogen-Mediated Neuroprotection Mechanisms

Preclinical research has identified estradiol as a potent neuroprotective agent, capable of defending neurons against various insults through a multitude of mechanisms. csic.esoup.comnih.gov These protective actions are not limited to a single pathway but involve a complex interplay of genomic and non-genomic signaling, modulation of cell survival and death pathways, and interaction with other cellular systems. jms.mkfrontiersin.org The brain can upregulate both estrogen synthesis and the expression of its receptors at sites of injury, highlighting an endogenous protective response. csic.es Estradiol's neuroprotective effects are observed across different experimental models, including cerebral ischemia, neurotrauma, and neurotoxin-induced damage. csic.esnih.gov

The mechanisms underlying these effects involve the activation of classical nuclear estrogen receptors (ERα and ERβ) and membrane-associated estrogen receptors (such as GPER), which initiate rapid signaling cascades. jms.mkfrontiersin.orgnih.gov These pathways collectively work to reduce cell death, mitigate inflammation, and promote neuronal survival and regeneration.

Anti-Apoptotic Pathways: A primary mechanism by which estradiol confers neuroprotection is by modulating the machinery of apoptosis, or programmed cell death.

Regulation of Bcl-2 Family Proteins: Estradiol has been shown to shift the balance between pro-apoptotic and anti-apoptotic proteins in favor of cell survival. nih.gov It increases the expression of anti-apoptotic genes like Bcl-2 and Bcl-w while decreasing the expression of pro-apoptotic proteins such as Bax and Bim. nih.govcsic.esfrontiersin.orgjneurosci.org This regulation has been observed in various neuronal cell types and is considered a key component of its protective effects against insults like β-amyloid toxicity and ischemia. frontiersin.orgjneurosci.org For instance, in primary cerebrocortical neurons, estradiol upregulates Bcl-w and downregulates Bim in an estrogen receptor (ER)-dependent manner. jneurosci.org This action helps to maintain mitochondrial integrity and prevent the release of cell death-promoting factors like cytochrome c. jneurosci.org

Inhibition of Caspase Activation: By promoting the expression of survival factors, estradiol indirectly suppresses the activation of caspases, which are the final executioners of the apoptotic cascade. oup.com For example, estradiol can suppress cell death factors like caspase-3. oup.com

Activation of Cell Survival Signaling Cascades: Estradiol can rapidly activate intracellular signaling pathways typically associated with growth factors, leading to the promotion of cell survival and plasticity. nih.gov

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling route for cell survival. Estradiol can activate this pathway, often through membrane-associated ERs, in various neuronal models. frontiersin.orgcsic.esoup.com Activation of Akt leads to the phosphorylation and inactivation of several pro-apoptotic targets, thus preventing cell death. frontiersin.org This pathway is implicated in estradiol's protection against ischemia and oxidative damage. csic.esoup.com

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key cascade activated by estradiol. frontiersin.orgoup.com This pathway is involved in mediating protection against glutamate excitotoxicity and β-amyloid peptide-induced damage. oup.com The activation of ERK can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of pro-survival genes. jms.mknih.gov

Modulation of Growth Factors and Receptors: Estradiol's neuroprotective actions are also mediated by its interaction with neurotrophic factor systems, particularly brain-derived neurotrophic factor (BDNF).

Upregulation of BDNF: Estradiol treatment has been shown to increase the expression and release of BDNF in brain regions like the hippocampus. nih.govconicet.gov.ar Since an estrogen-sensitive response element has been identified on the BDNF gene, this suggests a direct genomic regulation. conicet.gov.arnih.gov BDNF itself is a potent neurotrophic factor that promotes neuronal survival, differentiation, and synaptic plasticity. nih.govfrontiersin.org The neuroprotective effects of estradiol against NMDA-induced toxicity in hippocampal cultures can be blocked by a BDNF scavenger, indicating that BDNF is a critical mediator of estradiol's actions. researchgate.net

Interaction with Growth Factor Receptors: Estradiol signaling can converge with pathways activated by other growth factors, such as insulin-like growth factor-1 (IGF-1). mdpi.com There is evidence of crosstalk between ER and IGF-1 receptor signaling, creating a synergistic effect that enhances neuroprotection. mdpi.com

Other Neuroprotective Mechanisms:

Anti-inflammatory Effects: Estradiol exhibits significant anti-inflammatory properties within the brain. mdpi.com It can reduce the activation of microglia, the brain's resident immune cells, and decrease the production of pro-inflammatory cytokines. csic.esmdpi.com This is a crucial mechanism in protecting against the secondary damage that occurs following injuries like stroke and traumatic brain injury. mdpi.comresearchgate.net

Modulation of Glutamate Excitotoxicity: Estradiol can protect neurons from excitotoxicity, a pathological process where excessive stimulation by the neurotransmitter glutamate leads to cell death. oup.com It achieves this, in part, by modulating the function of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptor. researchgate.netendocrine.org

Table 1: Summary of Preclinical Research on Estradiol's Neuroprotective Mechanisms

| Mechanism | Key Findings | Model System(s) | References |

|---|---|---|---|

| Anti-Apoptosis | Upregulates anti-apoptotic proteins (Bcl-2, Bcl-w); downregulates pro-apoptotic proteins (Bax, Bim). | Primary cortical neurons, ischemic models. | nih.govcsic.esfrontiersin.orgjneurosci.orgoup.com |

| Signaling Pathways | Activates PI3K/Akt and MAPK/ERK pathways leading to cell survival. | Cortical explant cultures, neuronal cell lines. | frontiersin.orgnih.govnih.govcsic.esoup.com |

| Growth Factors | Increases expression and release of Brain-Derived Neurotrophic Factor (BDNF). | Rat hippocampus, ischemic models. | nih.govconicet.gov.arnih.govfrontiersin.orgresearchgate.net |

| Anti-Inflammation | Reduces microglial activation and pro-inflammatory cytokine production. | BV-2 microglial cells, stroke models. | csic.esmdpi.com |

| Excitotoxicity | Protects against NMDA receptor-mediated glutamate toxicity. | Cultured rat hippocampal slices. | oup.comresearchgate.netmdpi.com |

Modulation of Neurotransmitter Systems and Brain Function

Estradiol is a significant neuromodulator that influences a wide range of brain functions, including cognition, mood, and memory, by acting on major neurotransmitter systems. mdpi.comfrontiersin.orgnih.govnih.gov Its effects are widespread, impacting the synthesis, release, and receptor activity of serotonin, dopamine, acetylcholine (B1216132), and glutamate. jms.mkmdpi.com These interactions are complex, often region-specific, and mediated by estradiol's binding to its various receptors located in both the nucleus and at the cell membrane. frontiersin.orgnih.gov

Serotonergic System: Estradiol exerts profound regulatory effects on the serotonin (5-HT) system, which is deeply implicated in mood and cognition. endocrine.orgmdpi.com

Synthesis and Metabolism: Estradiol can upregulate the expression and activity of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. mdpi.comfrontiersin.org This effect appears to be mediated primarily by ERβ. frontiersin.orgnih.gov Conversely, estradiol can decrease the expression of monoamine oxidase A (MAO-A), an enzyme responsible for serotonin degradation. mdpi.comnih.gov

Reuptake and Receptors: Preclinical studies show that estradiol can reduce the expression and function of the serotonin reuptake transporter (SERT), which would lead to prolonged serotonin signaling in the synapse. mdpi.comfrontiersin.orgnih.gov Estradiol also modulates serotonin receptors, showing a biphasic effect on 5-HT1A receptors and generally increasing the density of 5-HT2A receptors in certain brain regions. mdpi.comfrontiersin.orgjneurosci.org

Dopaminergic System: The influence of estradiol on the dopamine (DA) system is complex and critical for functions like working memory, reward, and motor control. nih.govconsensus.appconsensus.app

Synthesis and Release: Estradiol has been shown to enhance dopamine synthesis, release, and turnover in brain regions like the striatum and nucleus accumbens. mdpi.comnih.govjneurosci.org For example, acute estradiol treatment can enhance potassium-stimulated dopamine release in the striatum. nih.gov

Receptors and Transporters: Estradiol can regulate the density and function of dopamine D1 and D2 receptors. mdpi.comnih.gov The effects can be biphasic; for instance, acute administration may downregulate D2 receptors, while chronic treatment can increase D2 binding in the striatum. nih.gov Estradiol also appears to reduce the number of dopamine transporters, which would increase the duration of dopamine signaling. mdpi.com

Cholinergic System: Estradiol enhances the function of the basal forebrain cholinergic system, which plays a vital role in learning and memory. endocrine.orgoup.com

Acetylcholine Synthesis and Release: Estradiol treatment increases the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine (ACh) synthesis, in brain regions like the hippocampus and frontal cortex. researchgate.netoup.com It also robustly increases potassium-stimulated ACh release from the hippocampus. oup.com

Potentiation of Cholinergic Effects: A subthreshold dose of estradiol, which is ineffective on its own, can potentiate the memory-enhancing effects of cholinergic agonists. researchgate.netnih.gov This suggests that estradiol improves memory, at least in part, by amplifying cholinergic signaling. nih.gov

Glutamatergic System: Estradiol also modulates the glutamatergic system, the primary excitatory neurotransmitter system in the brain, which is fundamental for synaptic plasticity and cognition. jms.mkmdpi.com

NMDA Receptor Modulation: A key target of estradiol within this system is the NMDA receptor. Estradiol can increase the density of NMDA receptors in the hippocampus, an effect that is linked to the formation of new excitatory synapses and improvements in working memory. endocrine.orgmdpi.comjneurosci.org

Potentiation of Glutamatergic Effects: Similar to its interaction with the cholinergic system, low doses of estradiol can significantly potentiate the effects of glutamate on memory retention. nih.gov This indicates that estradiol can improve cognitive function by enhancing the efficacy of glutamatergic neurotransmission. researchgate.netnih.gov

Table 2: Summary of Preclinical Research on Estradiol's Modulation of Neurotransmitter Systems

| Neurotransmitter System | Effect on Synthesis/Release | Effect on Receptors/Transporters | Brain Function Implication | References |

|---|---|---|---|---|

| Serotonin | Increases synthesis (↑ TPH); Decreases metabolism (↓ MAO-A). | Decreases reuptake (↓ SERT); Modulates 5-HT1A & 5-HT2A receptors. | Mood, Cognition. | endocrine.orgmdpi.comfrontiersin.orgnih.govjneurosci.orgsemanticscholar.org |

| Dopamine | Increases synthesis, release, and turnover in the striatum. | Modulates D1/D2 receptor density; Decreases dopamine transporter. | Working Memory, Reward. | mdpi.comnih.govconsensus.appjneurosci.org |

| Acetylcholine | Increases synthesis (↑ ChAT); Increases stimulated release. | Potentiates effects of cholinergic agonists. | Learning, Memory. | endocrine.orgresearchgate.netoup.comnih.gov |

| Glutamate | Potentiates glutamate-mediated effects on memory. | Increases NMDA receptor density in the hippocampus. | Synaptic Plasticity, Memory. | endocrine.orgmdpi.comnih.govjneurosci.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 17β-estradiol |

| Acetylcholine |

| Akt |

| Arecoline |

| Bax |

| Bcl-2 |

| Bcl-w |

| Bim |

| Brain-Derived Neurotrophic Factor (BDNF) |

| Caspase-3 |

| Choline acetyltransferase (ChAT) |

| CREB (cAMP response element-binding protein) |

| Cytochrome c |

| Dopamine |

| ERK (Extracellular signal-regulated kinase) |

| Estradiol |

| Estrone |

| Glutamate |

| GPER (G protein-coupled estrogen receptor 1) |

| Insulin-like growth factor-1 (IGF-1) |

| L-glutamate |

| MAO-A (Monoamine oxidase A) |

| MAPK (Mitogen-activated protein kinase) |

| N-methyl-D-aspartate (NMDA) |

| PI3K (Phosphatidylinositol 3-kinase) |

| Progesterone |

| Serotonin (5-HT) |

| Tryptophan hydroxylase (TPH) |

V. Advanced Research Methodologies for Estradiol Phosphate

Synthetic Methodologies for Estradiol (B170435) Phosphate (B84403) and Derivatives

The creation of estradiol phosphate and its derivatives involves specialized chemical strategies, including the phosphorylation of the steroid nucleus, the design of prodrugs to enhance its properties, and derivatization for analytical purposes.

The phosphorylation of steroids, including estradiol, is a key chemical modification that can significantly alter their biological properties. Steroid hormone receptors, which are the targets of hormones like estradiol, are themselves phosphoproteins. oup.comnih.gov Their activity is regulated by phosphorylation, with most receptors being basally phosphorylated and becoming hyperphosphorylated upon ligand binding. nih.govresearchgate.net This natural process highlights the importance of the phosphate group in steroid hormone action.

The chemical synthesis of steroid phosphates, such as this compound, involves the introduction of a phosphate group to the steroid structure. This is often achieved using phosphorus(V) reagents in the presence of a base like triethylamine. beilstein-journals.org For instance, the phosphorylation of 16,16-bis(hydroxymethyl)estrone 3-methyl ether and its 17β-hydroxylated counterpart has been demonstrated to produce diastereomeric mixtures of spiro compounds that can be separated. beilstein-journals.org The addition of a phosphate group can influence the molecule's solubility and how it is processed within the body. All steroid hormones in humans are derived from cholesterol, and modifications like phosphorylation are synthetic alterations to this fundamental structure. rose-hulman.edu

The phosphorylation state of steroid hormone receptors is dynamic, with a cycle of phosphorylation and dephosphorylation influencing their function. nih.gov This understanding of the natural role of phosphorylation guides the synthetic chemistry of steroid phosphates, aiming to create compounds with specific biological activities.

The design and synthesis of novel estradiol prodrugs and bioprecursors are driven by the need to improve the therapeutic profile of estradiol. purdue.edu Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This approach can enhance properties such as aqueous solubility and pharmacokinetic profiles. purdue.edu For example, phosphate prodrugs of 2-methoxyestradiol, an estradiol metabolite, have been developed to increase its water solubility and improve its delivery. purdue.edu

The synthesis of these prodrugs often involves linking the estradiol molecule to another chemical entity via a spacer group. tandfonline.comtandfonline.com The nature and length of this spacer can significantly impact the prodrug's activity and selectivity. tandfonline.comtandfonline.com For instance, linking doxorubicin (B1662922) to the 17-position of estrone (B1671321) (a related estrogen) via a long alkyl spacer group resulted in a prodrug with potent and selective activity against estrogen receptor-positive breast cancer cells. tandfonline.comtandfonline.com

Various synthetic strategies are employed to create these novel prodrugs. These can include linking amino-alcohol side chains or other moieties to different positions on the steroid nucleus. tandfonline.comtandfonline.com The choice of the attached molecule and the linkage position is critical for targeting specific tissues or achieving a desired therapeutic effect. tandfonline.comtandfonline.com Boron-modified derivatives and other non-steroidal selective estrogen receptor downregulators (SERDs) are also being explored as prodrug strategies. researchgate.net

Derivatization is a chemical modification technique used to enhance the detection and analysis of molecules like estradiol and its phosphate derivative. This is particularly important for analytical methods such as mass spectrometry (MS), where derivatization can improve ionization efficiency and fragmentation patterns, leading to increased sensitivity and specificity. sigmaaldrich.comnih.gov For estradiol, which is a nonpolar compound, derivatization is often necessary to introduce ionizable groups for better detection by electrospray ionization (ESI)-MS. sigmaaldrich.com

Several derivatization reagents have been developed for this purpose. For example, 4-(dimethylamino)benzoyl chloride (DMABC) can be used to derivatize estradiol for improved detection in liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com Another approach involves using reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) to create charged derivatives of estrogens, which significantly improves the limits of quantitation in LC-MS/MS analysis. nih.gov The use of Amplifex Diene reagent is another strategy that enables the measurement of estrogens in the positive ESI mode with high sensitivity. researchgate.netnih.gov

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is essential to block polar functional groups and improve the volatility and chromatographic behavior of estrogens. nih.govoup.com Silylation, using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA), is a common technique to replace active hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) groups. oup.com These derivatization strategies are crucial for developing robust and sensitive methods for the quantitative analysis of estradiol and its metabolites in complex biological samples and for creating tracers for imaging applications. sigmaaldrich.commdpi.com

Analytical Techniques for Quantitative and Qualitative Analysis

The accurate measurement of this compound and its metabolites is fundamental to understanding its behavior in biological systems. Liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) are the cornerstone analytical techniques for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of steroid hormones and their metabolites, including those of estradiol. mdpi.comthermofisher.com It offers high sensitivity and selectivity, making it suitable for measuring the low concentrations of these compounds typically found in biological matrices like plasma and serum. nih.govthermofisher.com The development of LC-MS/MS methods often focuses on achieving low limits of detection, with some methods capable of quantifying estradiol down to the low pg/mL level without the need for derivatization. thermofisher.com However, derivatization can further enhance sensitivity and specificity. nih.gov LC-MS/MS is considered the method of choice for metabolite analysis due to its simpler sample preparation and broader applicability to biological samples compared to GC-MS. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of estrogen metabolites. nih.govunito.it For GC-MS analysis, derivatization of the analytes is typically required to block polar hydroxyl and ketone groups, thereby increasing their volatility and improving their chromatographic properties. nih.gov A common derivatization method is silylation. oup.com GC-MS methods have been developed for the simultaneous quantification of a wide range of urinary estrogens and their metabolites. unito.it While both LC-MS/MS and GC-MS are highly capable, LC-MS/MS is often preferred for its ability to analyze a broader range of compounds with less extensive sample preparation. mdpi.com

The following table summarizes a selection of research findings on the use of LC-MS/MS and GC-MS for the analysis of estradiol and its metabolites.

| Analytical Technique | Key Findings & Applications | Reference |

| LC-MS/MS | Development of a robust method for quantitating estrone and estradiol in human serum to 2 pg/mL without derivatization. | thermofisher.com |

| Use of derivatization with 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) to improve analytical specificity and sensitivity for estrone and estradiol in plasma and serum. | nih.gov | |

| Isotope-labeled compounds used to detect and elucidate the structures of stable metabolites and trapped adducts of estrogen analogs. | mdpi.com | |

| Online extraction and cleanup of β-estradiol from human serum using a monolithic column coupled with LC-MS analysis. | acs.org | |

| GC-MS | A validated method for analyzing 19 estrogen metabolites in urine from postmenopausal women using a two-phase extractive ethoxycarbonylation and pentafluoropropionyl derivatization. | nih.gov |

| Development of a method for the simultaneous quantification of 14 urinary estrogens, optimized using a design of experiment approach. | unito.it | |

| A simple, cost-effective solvent-solvent extraction method for isolating and enriching tissue estrogen metabolites for GC-MS analysis. | aacrjournals.org | |

| Simultaneous measurement of 17β-estradiol, 17α-estradiol, and estrone using liquid-liquid extraction and single-step derivatization with N-(trimethylsilyl)imidazole. | researchgate.net |

High-performance liquid chromatography (HPLC) is a fundamental and versatile technique for the determination of this compound and related compounds. tandfonline.comtandfonline.com A validated reversed-phase HPLC (RP-HPLC) method has been specifically developed for the analysis of 17β-estradiol-3-phosphate in pharmaceutical preparations. tandfonline.comtandfonline.com This method is rapid, selective, accurate, and reproducible, demonstrating linearity over a concentration range of 0.1–100 µg/mL with a detection limit of 0.02 µg/mL. tandfonline.comtandfonline.com The development of such methods involves the careful optimization of several parameters, including the mobile phase composition, pH, buffer strength, and the type of chromatographic column. tandfonline.comtandfonline.com

HPLC methods are not only used for quantifying the primary compound but also for the simultaneous determination of its degradation products and other substances present in a formulation. For instance, an HPLC method has been developed to simultaneously measure estradiol, its degradation product estrone, and preservatives in a topical gel. nih.gov This highlights the ability of HPLC to provide a comprehensive profile of a pharmaceutical product's composition.

Different detection techniques can be coupled with HPLC to enhance sensitivity and selectivity. While UV detection is common, fluorescence detection can be employed for greater sensitivity in the analysis of estradiol in biological matrices like plasma. researchgate.net Electrochemical detection is another sensitive option for the simultaneous measurement of multiple estrogens in serum. nih.gov

The following table presents key research findings related to the use of HPLC for the determination of estradiol and its derivatives.

| HPLC Method | Key Features & Performance | Reference |

| Reversed-Phase HPLC for this compound | Linear range: 0.1–100 µg/mL; Detection limit: 0.02 µg/mL; Rapid and selective for 17β-estradiol-3-phosphate in pharmaceutical preparations. | tandfonline.comtandfonline.com |

| HPLC for Estradiol and Degradation Products | Simultaneous determination of estradiol and seven degradation products in a topical gel using a Zorbax SB-CN column and UV detection at 225 nm. | researchgate.net |

| HPLC for Estradiol and Preservatives | Simultaneous determination of estradiol, estrone, methylparaben, and propylparaben (B1679720) in a topical preparation using a Supelco Discovery C18 column. | nih.gov |

| RP-HPLC with Fluorescence Detection | Determination of 17β-estradiol in rabbit plasma with a linear range of 125–6000 ng mL⁻¹. | researchgate.net |

| HPLC with Electrochemical Detection | Simultaneous measurement of estrone, estradiol, estriol (B74026), and estetrol (B1671307) in serum with a detection limit of approximately 500 pg/ml. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Flux Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for the detailed structural analysis of this compound and for tracking its metabolic transformations within biological systems.

Structural Elucidation: NMR techniques, such as ³¹P NMR, are instrumental in confirming the phosphorylation of estradiol and determining the precise location of the phosphate group on the steroid molecule. By analyzing the chemical shifts and coupling constants of the phosphorus nucleus, researchers can verify the successful synthesis of this compound and characterize its chemical structure with high fidelity.

Metabolic Flux Analysis: Beyond static structural information, NMR can be employed to trace the metabolic pathways influenced by estradiol and its derivatives. nih.gov Metabolic flux analysis using ¹³C-labeled glucose allows for the quantification of carbon flow through various metabolic routes, including glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov Studies have shown that estradiol can significantly alter these fluxes. For instance, in MCF-7 breast cancer cells, estradiol stimulation has been demonstrated to increase carbon flow through the PPP and enhance glutamine consumption. nih.gov This technique provides a dynamic view of how this compound, upon its conversion to estradiol, can reprogram cellular metabolism. For example, ³¹P NMR has been used to monitor the effects of 17β-estradiol on the concentrations of high-energy phosphates like ATP and phosphocreatine (B42189) in uterine tissue, revealing changes in energy utilization and production rates upon estrogenic stimulation. nih.govoup.com

Table 1: Application of NMR in Estradiol-Related Research

| NMR Technique | Application | Key Findings | References |

|---|---|---|---|

| ³¹P NMR | Monitoring high-energy phosphate concentrations and creatine (B1669601) kinase flux in immature rat uteri following 17β-estradiol stimulation. | Estradiol induced a rapid decrease in ATP and phosphocreatine, followed by a recovery. The flux through the creatine kinase reaction increased significantly 24 hours after estradiol injection. | nih.govoup.com |

| ¹³C-NMR based Metabolic Flux Analysis | Determining intracellular fluxes in MCF-7 breast cancer cells stimulated with estradiol. | Estradiol significantly increased carbon flow through the pentose phosphate pathway and enhanced glutamine consumption, indicating a shift towards biosynthetic pathways. | nih.gov |

| NMR Metabolomics | Investigating metabolic changes in breast cancer cells treated with 17β-estradiol. | Estradiol caused the largest overall changes in hydrophilic metabolites in both MCF7 and MCF7HER2 cells. | mdpi.com |

Electrochemical Biosensors and Paper-Based Analytical Devices for Detection

The sensitive and rapid detection of estradiol, the active form of this compound, is crucial for both clinical diagnostics and environmental monitoring. Electrochemical biosensors and paper-based analytical devices (PADs) have emerged as promising technologies for this purpose. researchgate.net

Electrochemical Biosensors: These devices utilize a biological recognition element, such as an enzyme or an aptamer, immobilized on an electrode surface to generate a measurable electrical signal upon binding to estradiol. frontiersin.org Various materials, including graphene, carbon nanotubes, and nanoparticles, are used to modify the electrode surface, enhancing the sensor's sensitivity and conductivity. mdpi.commdpi.com For instance, a laser-induced graphene sensor has been developed for the detection of 17β-estradiol with a limit of detection (LOD) as low as 0.96 pg/mL in buffer solution. mdpi.com Enzyme-based biosensors often employ laccase or horseradish peroxidase, which catalyze the oxidation of estradiol, producing a detectable electrochemical response. nih.govelectrochemsci.org These sensors offer high sensitivity and specificity, with some designs achieving detection limits in the picomolar range. nih.gov

Paper-Based Analytical Devices (PADs): PADs are a class of low-cost, portable, and user-friendly diagnostic tools that use paper as the substrate for biochemical assays. researchgate.netnih.govmdpi.com For estradiol detection, PADs can be functionalized with specific recognition elements like molecularly imprinted polymers (MIPs) or aptamers. mdpi.comresearchgate.net These devices often rely on colorimetric or fluorescent readouts that can be analyzed visually or with a smartphone, making them suitable for on-site testing. researchgate.net The porous nature of paper facilitates the flow of liquid samples via capillary action, eliminating the need for external pumps. nih.gov While challenges in sensitivity and stability remain, the continuous development of PADs holds great promise for the rapid and widespread detection of estradiol. researchgate.net

Table 2: Performance of Different Biosensors for Estradiol Detection

| Sensor Type | Recognition Element | Detection Range | Limit of Detection (LOD) | References |

|---|---|---|---|---|

| Laser-Induced Graphene Electrochemical Biosensor | Antibody | 20–400 pg/mL | 0.96 pg/mL (in buffer) | mdpi.com |

| Electrochemical Biosensor with Carbon Nanotube/Carbon Nanofiber Composite | Laccase Enzyme | 0.1–5 µM | 0.078 µM (Limit of Quantification) | mdpi.com |